molecular formula C7H7FS B6155187 2-fluoro-6-methylbenzene-1-thiol CAS No. 1208075-43-7

2-fluoro-6-methylbenzene-1-thiol

Cat. No.: B6155187
CAS No.: 1208075-43-7
M. Wt: 142.2
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Description

2-Fluoro-6-methylbenzene-1-thiol is a chemical compound characterized by the presence of a fluorine atom, a methyl group, and a thiol functional group attached to a benzene ring. This compound belongs to the class of thiol compounds and is known for its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong electrophiles and nucleophiles under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of 2-fluoro-6-methylbenzene-1-thiol may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-6-methylbenzene-1-thiol has significant applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methylbenzene-1-thiol involves its interaction with molecular targets through its thiol and fluorine functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

    2-Fluorobenzenethiol: Similar structure but lacks the methyl group.

    6-Methylbenzenethiol: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-methylbenzene-1-ol: Similar structure but has a hydroxyl group instead of a thiol group.

Uniqueness: 2-Fluoro-6-methylbenzene-1-thiol is unique due to the combination of its fluorine, methyl, and thiol functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its similar compounds .

Properties

CAS No.

1208075-43-7

Molecular Formula

C7H7FS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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